molecular formula C25H16BrCl2NO4 B12036263 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355433-04-4

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B12036263
CAS No.: 355433-04-4
M. Wt: 545.2 g/mol
InChI Key: OPHPQPBBYHSHFF-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials may include 2,4-dichlorobenzaldehyde, 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid, and ethyl oxalyl chloride. The reactions may involve condensation, bromination, and esterification steps under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonyl group to form alcohol derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-chloro-2-(4-methoxyphenyl)quinoline-4-carboxylate
  • 2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylate

Uniqueness

2-(2,4-Dichlorophenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

355433-04-4

Molecular Formula

C25H16BrCl2NO4

Molecular Weight

545.2 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H16BrCl2NO4/c1-32-17-6-2-14(3-7-17)23-12-20(19-10-15(26)4-9-22(19)29-23)25(31)33-13-24(30)18-8-5-16(27)11-21(18)28/h2-12H,13H2,1H3

InChI Key

OPHPQPBBYHSHFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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